molecular formula C13H19N3 B1639806 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine

2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine

Cat. No.: B1639806
M. Wt: 217.31 g/mol
InChI Key: QBNUMUXKAFIEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions of substituted pyrrolo-pyridinones have been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions, which can efficiently generate complex molecular architectures. These reactions often use aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts such as tetrabromobenzene-disulfonamide .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include functionalized naphthyridine derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is unique due to its combination of a naphthyridine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

7-piperidin-4-yl-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C13H19N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h3-4,10,14H,1-2,5-9H2,(H,15,16)

InChI Key

QBNUMUXKAFIEGR-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)C3CCNCC3

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C3CCNCC3

Origin of Product

United States

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